molecular formula C6H12BrNO B14402907 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol CAS No. 89583-05-1

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol

Katalognummer: B14402907
CAS-Nummer: 89583-05-1
Molekulargewicht: 194.07 g/mol
InChI-Schlüssel: MZTNQVYFXYSUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol is an organic compound that features a bromine atom, an amino group, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol typically involves the reaction of 2-bromo-2-methylpropene with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, nitriles, and alcohols.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include primary and secondary amines, and alcohols.

Wissenschaftliche Forschungsanwendungen

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amino and ethanol groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-2-methylpropane: Similar in structure but lacks the amino and ethanol groups.

    2-Aminoethanol: Contains the amino and ethanol groups but lacks the bromine atom.

    2-Bromoethanol: Contains the bromine and ethanol groups but lacks the amino group.

Uniqueness

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol is unique due to the presence of all three functional groups (bromine, amino, and ethanol) in a single molecule.

Eigenschaften

CAS-Nummer

89583-05-1

Molekularformel

C6H12BrNO

Molekulargewicht

194.07 g/mol

IUPAC-Name

2-[2-bromoprop-2-enyl(methyl)amino]ethanol

InChI

InChI=1S/C6H12BrNO/c1-6(7)5-8(2)3-4-9/h9H,1,3-5H2,2H3

InChI-Schlüssel

MZTNQVYFXYSUBG-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CC(=C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.